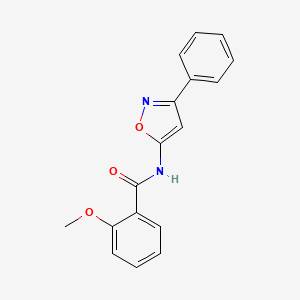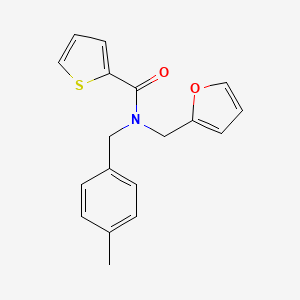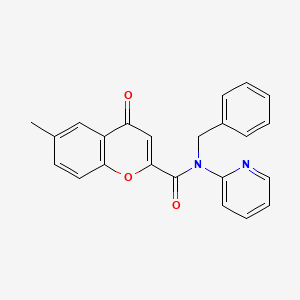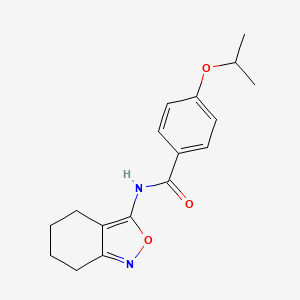
2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the formation of the oxazole ring followed by the attachment of the benzamide group. One common method is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride . The reaction conditions often require refluxing in a suitable solvent such as acetonitrile for several hours to achieve good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the oxazole ring or the benzamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to oxazolone derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, allowing the compound to modulate the activity of its targets. This can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: These compounds also contain a heterocyclic ring with nitrogen atoms and have similar biological activities.
Oxazolone derivatives: These compounds share the oxazole ring structure and are known for their antimicrobial and cytotoxic activities.
Benzamide derivatives: Compounds like 2,3-dimethoxybenzamide have similar structural features and are used in various medicinal applications.
Uniqueness
2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific combination of the oxazole ring and benzamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry.
Propriétés
Formule moléculaire |
C17H14N2O3 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C17H14N2O3/c1-21-15-10-6-5-9-13(15)17(20)18-16-11-14(19-22-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20) |
Clé InChI |
LFLREAHJGKYHDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14992984.png)
![Methyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14992989.png)
![4-(4-tert-butylphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992991.png)
![9-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B14992993.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-3-methylbenzamide](/img/structure/B14992997.png)
![6-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14993006.png)



![3-(furan-2-ylmethyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14993033.png)

![methyl 4-[(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B14993051.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B14993058.png)
